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Compound of Interest |

Compound Name: (4-Chloro-3-iodophenyl)methanol
CAS No.: 104317-95-5
Cat. No.: B019647
. J

Executive Summary

Compound: (4-Chloro-3-iodophenyl)methanol CAS: 104317-95-5 (Primary reference)
Molecular Formula: C7HsCIlIO Molecular Weight: 268.48 g/mol

This technical guide provides a comprehensive solubility analysis of (4-Chloro-3-
iodophenyl)methanol, a critical di-halogenated benzyl alcohol intermediate used frequently in
cross-coupling reactions (e.g., Suzuki-Miyaura) and medicinal chemistry campaigns. Due to the
specific substitution pattern—combining a polar hydroxymethyl group with a lipophilic, electron-
withdrawing di-haloarene core—this compound exhibits a distinct amphiphilic solubility profile
that requires precise solvent selection for synthesis, purification, and formulation.

Physicochemical Basis of Solubility

To understand the solubility behavior of (4-Chloro-3-iodophenyl)methanol, we must analyze
the competing intermolecular forces governed by its structure.

Structural Analysis

o Hydrophilic Domain: The benzylic hydroxyl group (-CH20H) acts as both a hydrogen bond
donor (HBD) and acceptor (HBA). This moiety drives solubility in polar protic solvents
(alcohols) and polar aprotic solvents (DMSO, DMF).
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 Lipophilic Domain: The phenyl ring substituted with Chlorine (C-4) and lodine (C-3)

significantly increases the partition coefficient (LogP). The heavy iodine atom, in particular,

enhances London dispersion forces, making the molecule more lipophilic than unsubstituted

benzyl alcohol.

o Crystal Lattice Energy: As a likely solid at room temperature (estimated MP: 60-90°C based

on analogs), the lattice energy must be overcome by solvation enthalpy. The asymmetry of

the 3,4-substitution may lower the melting point relative to symmetric analogs, potentially

aiding dissolution.

Predicted Properties

Property Value (Estimated) Impact on Solubility
Moderate lipophilicity; prefers
LogP 23-26 . p. P yop
organic media over agueous.
Neutral in standard aqueous
pKa ~14-15 (Alcohol) buffers; deprotonates only with
strong bases (e.g., NaH).
Facilitates solubility in protic
H-Bond Donors 1
solvents.
Low PSA indicates good
Polar Surface Area ~20 Az membrane permeability and

solvent penetration.

Solubility Profile in Organic Solvents

The following data categorizes solvents based on their solvation capacity for (4-Chloro-3-

iodophenyl)methanol. Note: Classifications are derived from structural structure-activity

relationships (SAR) of halogenated benzyl alcohols.

High Solubility Solvents (>100 mg/mL)

These solvents are recommended for reaction media and stock solution preparation.
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Solvent Class Examples

Mechanistic Rationale

Polar Aprotic DMSO, DMF, NMP

Strong dipole interactions
disrupt the crystal lattice; the
oxygen/nitrogen centers
accept H-bonds from the
benzyl alcohol. Ideal for SnAr

or coupling reactions.

Polar Protic Methanol, Ethanol

The hydroxyl group of the
solvent interacts seamlessly
with the benzylic alcohol via H-

bonding networks.

Cyclic Ethers THF, 1,4-Dioxane

Moderate polarity and ether

oxygen availability make these
excellent solvents for reduction
steps (e.g., NaBHa reductions).

Moderate Solubility Solvents (20-100 mg/mL)

These solvents are ideal for liquid-liquid extraction and chromatography.
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Solvent Class Examples

Mechanistic Rationale

Chlorinated DCM, Chloroform

Excellent solvation of the
lipophilic di-haloarene core,
though they lack H-bond
accepting capability for the

alcohol tail.

Esters Ethyl Acetate

Good general solvent; often
used as the organic phase in

agueous workups.

Aromatics Toluene

Solvates the halogenated ring
well via 1t-1t stacking but may
require heating to fully dissolve
high concentrations due to the

polar alcohol group.

Low Solubility / Anti-Solvents (<10 mg/mL)

These solvents are critical for crystallization and precipitation.

Solvent Class Examples

Application

Aliphatic Hydrocarbons Hexanes, Heptane, Pentane

The polar hydroxyl group is
energetically unfavorable in
these non-polar environments.
Adding these to a DCM or
EtOAc solution will induce

precipitation.

Aqueous Water

While benzyl alcohol is
sparingly soluble, the addition
of Cl and | renders this analog

practically insoluble in water.

Experimental Protocol: Solubility Determination
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As a Senior Scientist, relying on estimates is insufficient for critical development. The following
Saturation Shake-Flask Method is the gold standard for generating empirical solubility data.

Workflow Diagram

Start: Excess Solid Addition

Solvent Addition

Equilibration
(Shake 24h @ 25°C)

Saturation Reached

Phase Separation
(Centrifugation/Filtration)

Supernatant Aliquot

Dilution
(Mobile Phase)

Quantification
(HPLC-UV @ 254nm)

Data Calculation
(mg/mL)

Click to download full resolution via product page

Figure 1: Standard operating procedure for solubility determination of solid intermediates.

Step-by-Step Protocol

¢ Preparation: Weigh ~50 mg of (4-Chloro-3-iodophenyl)methanol into a 4 mL glass vial.
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» Solvent Addition: Add 1.0 mL of the target solvent (e.g., Toluene).

» Equilibration: Cap tightly and agitate (orbital shaker) at 25°C for 24 hours. Ensure solid
remains visible; if it dissolves completely, add more solid.

o Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 um PTFE syringe
filter (pre-saturated).

e Quantification: Dilute the supernatant 100x with Acetonitrile. Analyze via HPLC (C18 column,
Water/ACN gradient).

o Note: The lodine atom provides strong UV absorbance; detection at 254 nm is highly
sensitive.

Application Guide: Solvent Selection Decision Tree

Selecting the right solvent depends on the process stage. Use this logic flow to optimize your

. . Dioxane/Water or
SUrllg Celging Toluene/Water

workflow.

DCM (PCC/DMP) or
DMSO (Swern)

= atio Recrystallization SIS |20

Anti-Solvent: Heptane

Reactio Oxidation to Aldehyde

Click to download full resolution via product page

Figure 2: Strategic solvent selection based on intended chemical transformation.

Critical Application Notes

e Suzuki-Miyaura Coupling: The lodine at C-3 is highly reactive. Solvents like 1,4-Dioxane or
Toluene (mixed with water) are preferred. Avoid alcohols if using boronic acids prone to
esterification, although they are generally tolerated.
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e Recrystallization: The "High/Low" solubility gap between Ethyl Acetate (High) and Heptane
(Low) makes this pair the standard starting point for recrystallization trials. Dissolve in hot
EtOAc, then slowly add Heptane until turbidity persists.

Safety & Handling

e Halogenated Waste: Solutions containing this compound must be disposed of as
halogenated organic waste.

» Reactivity: Avoid storing in strong oxidizing solvents for extended periods. The benzylic
alcohol is susceptible to oxidation to the corresponding aldehyde or acid.

 Light Sensitivity: Organoiodides can be light-sensitive (photodehalogenation). Store solid
and solutions in amber vials wrapped in foil.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [(4-Chloro-3-iodophenyl)methanol: Solubility Profile &
Solvent Selection Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b019647#4-chloro-3-iodophenyl-methanol-solubility-in-
common-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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